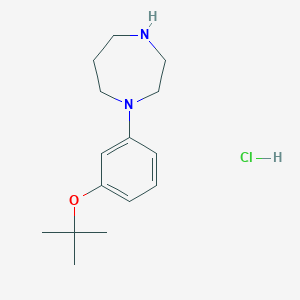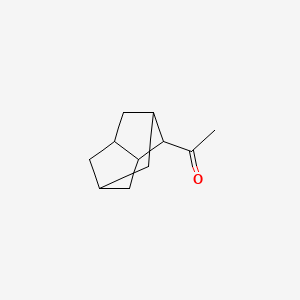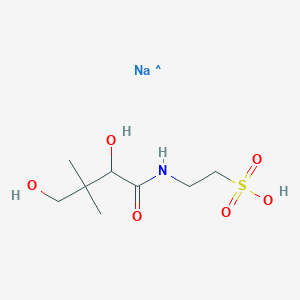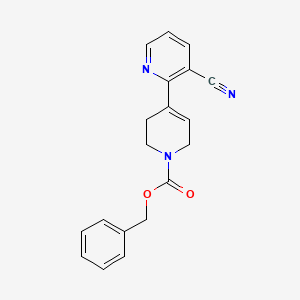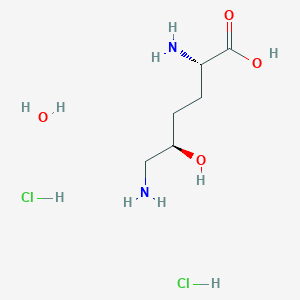
6-(2-Methylpiperidin-1-yl)pyridin-3-amine
説明
6-(2-Methylpiperidin-1-yl)pyridin-3-amine, also known as 6-MMP, is an organic compound with diverse applications in a variety of fields. 6-MMP is a cyclic amine with a pyridine ring and a methylpiperidine ring that are linked together by a single nitrogen atom. 6-MMP is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and dyes. 6-MMP has been extensively studied due to its unique properties and its potential applications in various areas of research.
科学的研究の応用
Synthesis and Coordination Chemistry
Derivatives similar to 6-(2-Methylpiperidin-1-yl)pyridin-3-amine have been studied for their synthesis and coordination chemistry, showing versatility as ligands. These derivatives have advantages over traditional terpyridines, including applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual spin-state transitions (Halcrow, 2005).
Heterocyclic Aromatic Amines in Food Analysis
A new sample preparation procedure utilizing microwave-assisted solvent extraction and dispersive liquid-liquid microextraction has been developed to determine heterocyclic aromatic amines in cooked beefburgers. This methodology is notable for its simplicity, rapidity, and minimal solvent use, marking an advance in food chemistry analysis (Agudelo Mesa et al., 2013).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
Research has identified antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives, which are structurally related to 6-(2-Methylpiperidin-1-yl)pyridin-3-amine. These findings underscore the potential for designing new therapeutic agents based on this chemical framework (Titi et al., 2020).
N-Methylation of Diaminopyridine
A novel method for the selective N-methylation of 2,6-diaminopyridine has been developed, showcasing an efficient approach to modifying amines for pharmaceutical and dye applications. This research demonstrates the potential for chemical modifications of pyridine derivatives, including those similar to 6-(2-Methylpiperidin-1-yl)pyridin-3-amine, to achieve desired properties (Nabati & Mahkam, 2014).
Structural Characterization and Reactivity
The structural characterization and reactivity of compounds related to 6-(2-Methylpiperidin-1-yl)pyridin-3-amine have been extensively studied, providing insights into their chemical behavior and potential applications in catalysis, materials science, and organic synthesis. For instance, research on copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands has revealed how steric hindrance influences coordination geometry, impacting their chemical reactivity and potential use in catalysis (Smolentsev, 2017).
特性
IUPAC Name |
6-(2-methylpiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-2-3-7-14(9)11-6-5-10(12)8-13-11/h5-6,8-9H,2-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFDUGBJEATHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Benzenediamine, N1-[2-(diethylamino)ethyl]-](/img/structure/B1645107.png)
![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)
